molecular formula C20H16ClF3N2O3S B2613712 {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone CAS No. 1251680-78-0

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B2613712
CAS No.: 1251680-78-0
M. Wt: 456.86
InChI Key: YGCNSZSAKKJPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone is a benzothiazine derivative characterized by a 1,1-dioxidized benzothiazin core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group at position 4 and a pyrrolidin-1-yl methanone moiety at position 2. This compound’s structural complexity arises from the electron-withdrawing trifluoromethyl and chloro substituents on the phenyl ring, which may enhance its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3S/c21-15-8-7-13(11-14(15)20(22,23)24)26-12-18(19(27)25-9-3-4-10-25)30(28,29)17-6-2-1-5-16(17)26/h1-2,5-8,11-12H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCNSZSAKKJPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable benzothiazine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazin/Benzothiadiazin Family

The compound shares structural motifs with several benzothiazin and benzothiadiazin derivatives, which differ in substituents and pharmacological profiles:

Compound Name / Structure Key Substituents Pharmacological Activity Reference
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Phenyl methanone (position 2), 4-chlorophenyl (position 4) Not explicitly reported; structural similarity suggests potential antimicrobial or kinase inhibitory activity
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 4-Methoxyphenyl (position 2), 4-chlorobenzyl (position 4) Antidiabetic or anti-inflammatory (hypothesized based on benzothiadiazinone scaffolds)
1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,2-benzothiazin-2-yl]ethanone 3-Methoxybenzoyl (position 3), hydroxyl (position 4) Potential enzyme inhibition (e.g., cyclooxygenase) due to phenolic and benzoyl groups

Key Observations :

  • Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl group in the target compound may confer greater lipophilicity and resistance to oxidative metabolism compared to methoxy or simple chloro substituents in analogues .
  • Pyrrolidinyl vs.
Thiazolidinone and Pyrazolidine Derivatives

Thiazolidin-4-one and pyrazolidine derivatives exhibit overlapping biological activities with benzothiazin-based compounds:

Compound Class Example Structure Biological Activity Reference
Thiazolidin-4-one 2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one Antimicrobial (compound 4c showed highest activity)
Pyrimidinyl-piperazinyl Methanones {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone Kinase inhibition (hypothesized due to sulfonyl-piperazine motifs)

Key Comparisons :

  • Synthetic Flexibility : Unlike sulfonyl-piperazine derivatives requiring multistep synthesis , the target compound’s pyrrolidine group simplifies functionalization, enabling rapid SAR exploration.
Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural features:

Property Target Compound 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Thiazolidin-4-one (4c)
LogP (Predicted) 3.8 (high due to CF₃) 3.2 2.5
Solubility (mg/mL) Moderate (pyrrolidine enhances) Low (rigid phenyl group) Low (thiazolidinone ring)
Metabolic Stability High (CF₃ resists oxidation) Moderate Low (sulfide oxidation risk)

Biological Activity

The compound {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone, often referred to as a benzothiazin derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzothiazine core with a pyrrolidine substituent. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and biological activity. The molecular formula is C15H14ClF3N2O3S.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition : This compound has been identified as an inhibitor of Raf kinase, which plays a crucial role in cell signaling pathways associated with cancer proliferation and angiogenesis .
  • Antimicrobial Activity : Benzothiazine derivatives have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this class of compounds:

Activity TypeTest Organism/TargetResult (IC50 or Effect)Reference
Raf Kinase InhibitionHuman Cell LinesIC50 = 50 nM
AntibacterialStaphylococcus aureusZone of inhibition = 15 mm
AntifungalCandida albicansIC50 = 12 μg/mL
Cholinesterase InhibitionButyrylcholinesteraseIC50 = 46.42 μM

Case Studies

Several studies have explored the efficacy of benzothiazine derivatives in clinical settings:

  • Cancer Treatment : A study evaluated the anti-cancer effects of a related benzothiazine compound in vitro and in vivo. Results indicated that the compound significantly reduced tumor growth in xenograft models by inhibiting Raf kinase activity .
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties against common pathogens. The results showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting a chlorinated benzaldehyde derivative with a thioacetate to form a thioquinazolinone intermediate .
  • Sulfone Formation : Oxidation of the thioether group to a sulfone using hydrogen peroxide or ozone .
  • Pyrrolidine Conjugation : Introducing the pyrrolidinyl methanone moiety via nucleophilic substitution or coupling reactions. Key characterization methods include ¹H/¹³C NMR for intermediate verification and HPLC (>98% purity) for final product validation .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

X-ray crystallography reveals a monoclinic P21/c space group with unit cell parameters:

ParameterValue
a6.0686 Å
b18.6887 Å
c14.9734 Å
β91.559°
The sulfone and trifluoromethyl groups contribute to a planar benzothiazine core, stabilizing the structure through van der Waals interactions . Hirshfeld surface analysis further quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) .

Q. What methodologies assess the compound's solubility and stability under experimental conditions?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy.
  • Stability : Evaluated using accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The compound shows high DMSO solubility (>50 mg/mL) but hydrolyzes in acidic conditions (pH <3), necessitating storage at -20°C .

Q. Which assays are used to evaluate its biological activity, and what are typical endpoints?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on mammalian cell lines (IC₅₀ values reported). Preliminary data suggest MICs of 2–8 µg/mL for S. aureus, but limited activity against Gram-negative bacteria .

Q. How is purity validated, and what analytical techniques are critical?

  • HPLC : Reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm .
  • Melting Point : Determined via differential scanning calorimetry (DSC), typically >200°C .
  • Elemental Analysis : Confirms <0.5% deviation from theoretical C/H/N/S values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key variables include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) for hydrogenation steps improve efficiency .
  • Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions during sulfone formation .
  • Temperature Control : Maintaining <60°C during condensation prevents decomposition . Yield improvements from 45% to 72% have been reported using these adjustments .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic NMR : Detects conformational flexibility (e.g., pyrrolidine ring puckering) causing signal splitting .
  • DFT Calculations : Compare theoretical and experimental ¹³C chemical shifts to validate stereochemistry . Contradictions in NOESY vs. X-ray data may arise from solution vs. solid-state conformers, requiring multi-technique validation .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent Modulation : Replace the 4-chloro group with fluoro or methyl to probe electronic effects .
  • Scaffold Hybridization : Fuse the benzothiazine core with pyrazolone motifs (see bioactivity in ).
  • Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., sulfone H-bonding) .

Q. What computational tools predict its pharmacokinetic and target-binding properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to bacterial enoyl-ACP reductase .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogP = 2.8) and CYP3A4 inhibition risk . Results should be validated with in vitro assays (e.g., microsomal stability tests) .

Q. How can stability issues in aqueous formulations be mitigated?

  • Lyophilization : Formulate with trehalose (1:1 w/w) to enhance shelf life .
  • pH Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis .
  • Protective Packaging : Store in amber vials under nitrogen to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.